molecular formula C20H21FN2O2S2 B2557015 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 923257-99-2

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2557015
CAS No.: 923257-99-2
M. Wt: 404.52
InChI Key: PQCCKOHYBVCFJH-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific studies on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound would depend on its observed biological activity. Given the wide range of activities observed for thiazole derivatives, potential research directions could include further investigation into its medicinal properties, optimization of its synthesis, and exploration of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and identify the most effective catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorophenyl group contribute to its stability and reactivity, while the sulfonamide moiety enhances its solubility and potential for biological activity.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S2/c1-13-9-15(3)19(10-14(13)2)27(24,25)22-8-7-18-12-26-20(23-18)16-5-4-6-17(21)11-16/h4-6,9-12,22H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCCKOHYBVCFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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